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Compound of Interest |

Compound Name: 5-Cyclopropylnicotinaldehyde
CAS No.: 1211589-30-8
Cat. No.: B596672

Executive Summary & Structural Context
Compound: 5-Cyclopropylnicotinaldehyde (CAS: 1211535-62-6) Molecular Formula:

Molecular Weight: 147.17 g/mol

5-Cyclopropylnicotinaldehyde is a bifunctional pyridine scaffold featuring an electrophilic
aldehyde at the C3 position and a lipophilic cyclopropyl group at the C5 position. In drug
development, it serves as a "chimeric" intermediate, bridging the polarity of the pyridine ring
with the metabolic stability of the cyclopropyl moiety.

Why IR Analysis Matters: While NMR is the gold standard for structural elucidation, IR
spectroscopy is the superior tool for process monitoring (e.g., tracking the Suzuki coupling of 5-
bromonicotinaldehyde) and solid-state form identification during scale-up.

Structural Dissection for Spectral Prediction

To accurately assign the spectrum, we treat the molecule as a composite of three vibrationally
distinct domains:

e The Pyridine Core: Aromatic C=C/C=N stretching and ring deformation.

e The Aldehyde Handle: Highly diagnostic Carbonyl (
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) and Fermi resonance (

) bands.

e The Cyclopropyl Tail: Unique high-frequency aliphatic

stretches and ring breathing modes.

Experimental Protocol (Standardized)

For reproducible results in a QC or R&D setting, the following acquisition parameters are

recommended.
Parameter Specification Rationale
Preferred for solid
intermediates. Requires
] ATR (Attenuated Total o ]
Technique minimal prep and avoids
Reflectance) ] ]
moisture interference common
in KBr pellets.
Diamond is recommended due
Crystal Type Diamond or ZnSe to the potential hardness of
crystalline pyridine salts.
) Sufficient to resolve the Fermi
Resolution 4cmt
doublet of the aldehyde.
Balances signal-to-noise ratio
Scans 16 - 32 )
with throughput speed.
Covers all diagnostic functional
Spectral Range 4000 — 600 cm™1

group and fingerprint regions.

Detailed Spectral Assignment

The following assignments are derived from validated data of structural analogues

(Nicotinaldehyde and Cyclopropylbenzene).

A. The High-Frequency Region (3100 - 2700 cm™)
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This region is the "identity check" for the functional groups.

Wavenumber (cm~?)

Vibration Mode

Assignment & Notes

3080 — 3010

Cyclopropyl C-H Stretch

Diagnostic. Cyclopropyl C-H

bonds possess significant
-character (

hybridization), shifting them to
higher frequencies than typical
alkyl chains (~2900 cm™1).
They often overlap with
aromatic C-H but appear as

distinct shoulders.

3050 — 3000

Aromatic C-H Stretch

Pyridine ring protons.

2850 — 2820

Aldehyde C-H Stretch (Sym)

Fermi Resonance Doublet
(Band 1). The overtone of the
C-H bending couples with the

fundamental stretch.

2750 — 2720

Aldehyde C-H Stretch (Asym)

Fermi Resonance Doublet
(Band 2). Often appears as a
distinct, medium-intensity
"shoulder" separated from the
main aliphatic region. Crucial
for confirming aldehyde

integrity.

B. The Double Bond Region (1750 - 1500 cm™?)

This region confirms the electronic environment of the pyridine ring.
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Wavenumber (cm~?) Vibration Mode

Assignment & Notes

1715-1700 C=0 Stretch (Carbonyl)

Dominant Band. Conjugation
with the pyridine ring lowers
the frequency compared to
aliphatic aldehydes (~1730
cm™1). Expect a sharp, intense

peak.

1595 — 1585 Pyridine Ring Stretch

quadrant stretching.
Characteristic of the

heteroaromatic system.

1570 — 1560 Pyridine Ring Stretch

Secondary ring mode, often
appearing as a shoulder to the
1590 band.

C. The Fingerprint Region (1500 - 600 cm™)

This region is vital for distinguishing the product from its halogenated precursor.
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Wavenumber (cm~?)

Vibration Mode

Assignment & Notes

1470 — 1430

Pyridine Ring Vibration

Skeletal vibration characteristic

of 3-substituted pyridines.

1025 - 1015

Cyclopropyl Ring Breathing

Key Diagnostic. A
medium/strong band arising
from the symmetrical
expansion/contraction of the
cyclopropyl ring. This confirms

the successful coupling of the

cyclopropyl group.

850 — 700

C-H Out-of-Plane (OOP) Bend

Pattern depends on
substitution (3,5-disubstituted).
Expect strong bands
corresponding to isolated

protons.

Quality Control: Impurity Profiling

In a synthesis context (typically Suzuki coupling of 5-bromo-nicotinaldehyde with

cyclopropylboronic acid), IR is a rapid "Go/No-Go" gate.

istinquishi luct §

Feature Starting Material (5-Bromo) Product (5-Cyclopropyl)
] Aromatic C-H only (<3050 New bands >3050 cm~1
High Freq C-H
cm™1) (Cyclopropyl C-H)
Aldehyde C=0 ~1710 cm™1 ~1710 cm~t (Unchanged)
) i C-Br stretch (variable, often Cyclopropyl Breathing (~1020
Fingerprint

~1000-1100)

cm™?)

Boron Impurity

N/A

Broad O-H (~3200-3400 cm™1)
if Boronic Acid remains

QC Decision Workflow
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The following logic flow illustrates how to use the IR spectrum for rapid batch release.

Acquire IR Spectrum

(ATR Method)

Check 1700-1720 cm~1
(Strong C=0 Peak?)

Yes

Check 2720 & 2830 cm™*
(Fermi Doublet Present?)

No / Shifted

Yes No
Check 3010-3080 cm~1 FAIL: Aldehyde Oxidation
(Cyclopropyl C-H?) (Check for Carboxylic Acid)

Yes No

Check 3200-3500 cm™1
(Broad O-H Band?)

FAIL: Unreacted SM

(No Cyclopropyl Signal)

No (Baseline Flat) \Yes (Broad Peak)

PASS: Identity Confirmed

FAIL: Residual Boronic Acid/Water
(Recrystallize)

Click to download full resolution via product page

Figure 1: IR-based Quality Control Decision Tree for 5-Cyclopropylnicotinaldehyde

synthesis.

References & Data Validation
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The spectral assignments above are grounded in authoritative fragment analysis from the
following standard reference databases:

e NIST Chemistry WebBook.IR Spectrum of 3-Pyridinecarboxaldehyde (Nicotinaldehyde).
Validates the conjugated carbonyl (~1700 cm~1) and pyridine ring stretching frequencies.

e AIST Spectral Database (SDBS).IR Spectrum of Cyclopropylbenzene. Validates the
characteristic high-frequency C-H stretch (3000-3100 cm~1) and ring breathing modes
(~1020 cm™?) of the cyclopropyl group attached to an aromatic system.

o BenchChem Application Note.Suzuki Coupling of 5-Bromonicotinaldehyde. Provides context
on the synthesis pathway and precursor identification.

 To cite this document: BenchChem. [Technical Guide: IR Spectrum Analysis of 5-
Cyclopropylnicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b596672#ir-spectrum-of-5-cyclopropylnicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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